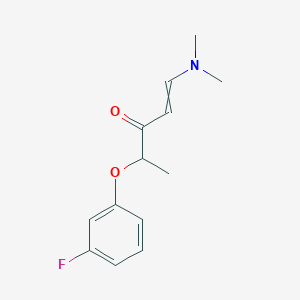

1-(Dimethylamino)-4-(3-fluorophenoxy)pent-1-en-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Dimethylamino)-4-(3-fluorophenoxy)pent-1-en-3-one is a synthetic organic compound characterized by its unique structure, which includes a dimethylamino group, a fluorophenoxy group, and a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylamino)-4-(3-fluorophenoxy)pent-1-en-3-one typically involves the following steps:

Formation of the Pentenone Backbone: The pentenone backbone can be synthesized through aldol condensation reactions involving appropriate aldehydes and ketones.

Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a fluorinated phenol reacts with a suitable leaving group on the pentenone backbone.

Addition of the Dimethylamino Group: The dimethylamino group can be added through reductive amination reactions, where a dimethylamine reacts with a carbonyl group on the pentenone backbone in the presence of a reducing agent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethylamino)-4-(3-fluorophenoxy)pent-1-en-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products:

Oxidation Products: Ketones, carboxylic acids, or aldehydes.

Reduction Products: Alcohols or amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Dimethylamino)-4-(3-fluorophenoxy)pent-1-en-3-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory pathways.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: It is explored for its potential use in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-4-(3-fluorophenoxy)pent-1-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or ionic interactions with active sites, while the fluorophenoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(Dimethylamino)-4-(3-fluorophenoxy)pent-1-en-3-one can be compared with similar compounds such as:

1-(Dimethylamino)-4-(4-fluorophenoxy)pent-1-en-3-one: Similar structure but with a different position of the fluorine atom, which can affect its reactivity and binding properties.

1-(Dimethylamino)-4-(3-chlorophenoxy)pent-1-en-3-one: Substitution of fluorine with chlorine can lead to different chemical and biological properties.

1-(Dimethylamino)-4-(3-methylphenoxy)pent-1-en-3-one: The presence of a methyl group instead of fluorine can result in altered steric and electronic effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

1-(Dimethylamino)-4-(3-fluorophenoxy)pent-1-en-3-one is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a dimethylamino group and a fluorophenoxy moiety. These components are believed to contribute to its biological activities, making it a subject of investigation for various therapeutic applications.

- Molecular Formula : C13H14FNO

- Molecular Weight : Approximately 237.27 g/mol

- Structure : The compound is categorized as an enone, characterized by the presence of a carbonyl group adjacent to a double bond, which is crucial for its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby modulating enzymatic functions. Additionally, it can influence signal transduction pathways by interacting with cell surface receptors.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis.

- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines and transcription factors, suggesting that this compound could also exert anti-inflammatory effects .

- Antibacterial Properties : There is emerging evidence that compounds with similar structures demonstrate antibacterial activity against resistant strains of bacteria .

Case Studies

A review of available literature reveals several case studies highlighting the biological effects of related compounds:

- Antitumor Efficacy : In vitro studies on structurally similar diarylpentanoids demonstrated significant inhibition of cancer cell lines. For instance, compounds were shown to induce apoptosis in myelodysplastic syndrome cell lines by increasing acetylation of histones, leading to cell cycle arrest .

- Anti-inflammatory Activity : A study indicated that diarylpentanoids could inhibit the activation of AP-1 transcription factor, with IC50 values ranging from 1.4 to 11.4 µM, suggesting strong anti-inflammatory potential compared to known inhibitors like curcumin .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that:

- The presence of the fluorophenoxy group enhances biological activity.

- Substituents on the aromatic rings significantly influence the compound's efficacy against various biological targets.

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antitumor | TBD |

| Diarylpentanoid A | Anti-inflammatory | 11.4 |

| Diarylpentanoid B | Antibacterial (E. cloacae) | 20.0 - 30.0 |

Properties

Molecular Formula |

C13H16FNO2 |

|---|---|

Molecular Weight |

237.27 g/mol |

IUPAC Name |

1-(dimethylamino)-4-(3-fluorophenoxy)pent-1-en-3-one |

InChI |

InChI=1S/C13H16FNO2/c1-10(13(16)7-8-15(2)3)17-12-6-4-5-11(14)9-12/h4-10H,1-3H3 |

InChI Key |

PEWAIFQTAZONMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C=CN(C)C)OC1=CC(=CC=C1)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.